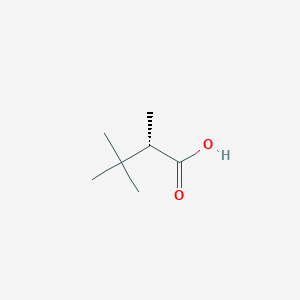
(S)-2,3,3-Trimethylbutanoic acid
Descripción general
Descripción
(S)-2,3,3-Trimethylbutanoic acid is a chemical compound that belongs to the class of carboxylic acids. It is also known as beta-methylbutyric acid or HMB. It is a metabolite of the branched-chain amino acid leucine, which is an essential amino acid that cannot be synthesized by the human body. (S)-2,3,3-Trimethylbutanoic acid has been the subject of extensive research due to its potential health benefits.
Aplicaciones Científicas De Investigación
Alkylation of Isobutene with 2-Butene
- Composite Ionic Liquid Catalysts : A study by Liu et al. (2008) explored using a composite ionic liquid as an acid catalyst for the liquid-phase alkylation of isobutane and 2-butene, producing trimethylpentane as the main product. This research highlighted the significant roles of composite anions in improving alkylate quality (Liu, Hu, Xu, & Su, 2008).
- Ionic Liquids as Catalysts : Another study by Bui et al. (2009) focused on using ionic liquids as catalysts for the alkylation of isobutane with 2-butene, aiming to achieve high content of the desired trimethylpentanes and a high research octane number (RON) (Bui, Korth, Aschauer, & Jess, 2009).
Selective Homologation Routes
- A study conducted by Ahn, Temel, and Iglesia (2009) demonstrated the selective formation of 2,2,3-Trimethylbutane (triptane) from dimethyl ether at low temperatures on acid zeolites, emphasizing the selectivity of methylation at less-substituted carbons (Ahn, Temel, & Iglesia, 2009).
Acid Catalysis
- The study by White, Szanyi, and Henderson (2004) discussed the thermal surface chemistry of trimethyl acetic acid on a TiO2(110) surface, highlighting the deprotonation process and the formation of various products such as isobutene and carbon monoxide (White, Szanyi, & Henderson, 2004).
Catalytic Reactions
- Ren et al. (2012) investigated the alkylation of isobutane and butene using triflic acid/trifluoroethanol, achieving high selectivity of trimethylpentane (TMP) and high RON. The study highlighted the recyclability of the catalytic system (Ren, Zhao, Zhang, Cui, & Huang, 2012).
Environmental Chemistry
- Szmigielski et al. (2010) explored the acid effects in the formation of secondary organic aerosol and 2-methyltetrols from the photooxidation of isoprene in the presence of NOx. This study offers insights into atmospheric chemistry related to 2-methylbutanoic acid derivatives (Szmigielski, Vermeylen, Dommen, Metzger, Maenhaut, Baltensperger, & Claeys, 2010).
Propiedades
IUPAC Name |
(2S)-2,3,3-trimethylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3,(H,8,9)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBXYVICWFMUPR-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427352 | |
| Record name | (S)-2,3,3-Trimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,3,3-Trimethylbutanoic acid | |
CAS RN |
13332-31-5 | |
| Record name | (S)-2,3,3-Trimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3377439.png)
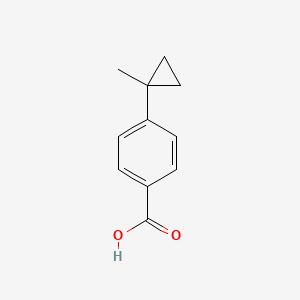
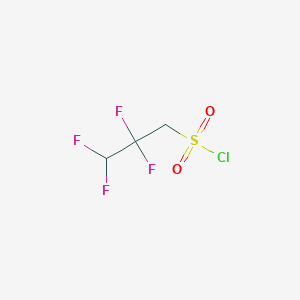
![Benzo[f]quinoline-5-carboxylic acid](/img/structure/B3377477.png)
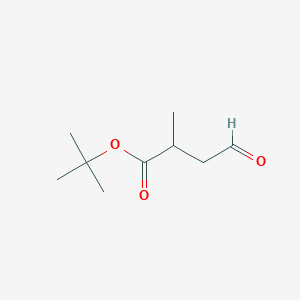
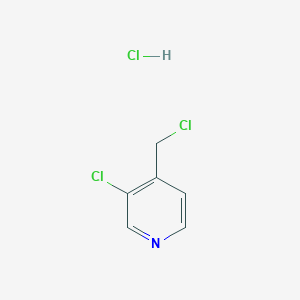

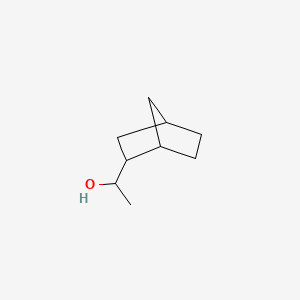



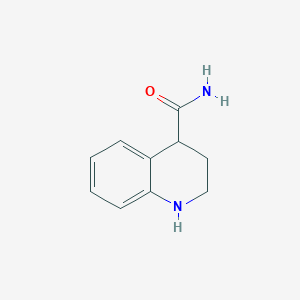
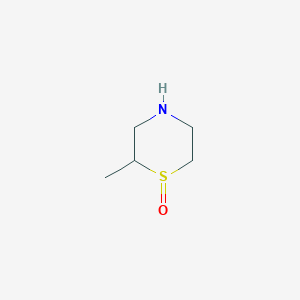
![Sodium 3-[(4-methylphenyl)amino]propanoate](/img/structure/B3377540.png)